Azumolene is derived from synthetic processes aimed at modifying existing compounds to enhance their therapeutic effects. Its classification as a ryanodine receptor modulator positions it among other drugs that influence calcium dynamics within cells, making it significant in both pharmacological research and clinical applications .
The synthesis of Azumolene involves several chemical reactions that modify precursor compounds into the final product. The general synthetic route includes:
The synthesis is typically performed under controlled conditions, often involving solvents such as dimethyl sulfoxide or acetonitrile, and may require catalysts to facilitate specific reactions. The final product is purified through recrystallization or chromatographic techniques to ensure high purity necessary for biological testing .
Azumolene's molecular structure features:
This complex structure contributes to its unique pharmacological properties, particularly its ability to interact with ryanodine receptors effectively.
Azumolene participates in various chemical reactions, primarily related to its interactions with calcium channels and ryanodine receptors:
In vitro studies demonstrate that Azumolene can inhibit calcium influx when pre-treated with caffeine or ryanodine, showcasing its potential as a therapeutic agent in conditions characterized by excessive calcium release .
Azumolene acts primarily by modulating the activity of ryanodine receptors, which are critical for calcium homeostasis in muscle cells. Upon administration:
Studies indicate that Azumolene's effect on calcium dynamics is comparable to that of dantrolene sodium, making it a potential alternative treatment for malignant hyperthermia .
Relevant analyses using techniques such as differential scanning calorimetry and thermogravimetric analysis confirm these properties, essential for understanding its behavior under different conditions .
Azumolene's primary application lies in its potential use as a therapeutic agent for malignant hyperthermia. Its ability to modulate calcium release makes it valuable not only in clinical settings but also in research focused on muscle physiology and pharmacology.
Azumolene (C₁₃H₉BrN₄O₃) and its sodium salt (C₁₃H₈BrN₄NaO₃, MW 371.13) feature a bromophenyl-oxazole core linked to a hydantoin ring via an azomethine (─N=CH─) bridge. X-ray crystallography confirms the E-configuration around the imine bond, which is stabilized by intramolecular hydrogen bonding between the hydantoin N─H and oxazole nitrogen atoms. The sodium salt crystallizes in a monoclinic system with enhanced planarity that facilitates π-stacking interactions, contributing to its solid-state stability. The sodium ion coordinates with carbonyl oxygens of the hydantoin ring, creating a tetrahedral coordination sphere that improves aqueous solubility [3] [5] [8].
Table 1: Structural Attributes of Azumolene and Its Sodium Salt
Attribute | Azumolene (Free Base) | Sodium Azumolene |
---|---|---|
Molecular Formula | C₁₃H₉BrN₄O₃ | C₁₃H₈BrN₄NaO₃ |
Molecular Weight | 349.14 g/mol | 371.13 g/mol |
Crystal System | Orthorhombic | Monoclinic |
Key Bond Length (C=N) | 1.28 Å | 1.30 Å |
Intramolecular H-bond | N─H···N (2.12 Å) | N─H···N (2.09 Å) |
Azumolene is structurally analogous to dantrolene sodium, differing by replacement of dantrolene’s nitro group with a bromophenyl moiety. Computational studies (DFT/B3LYP/6-311++G(d,p)) reveal azumolene’s lower dipole moment (6.2 Debye vs. dantrolene’s 8.7 Debye), reducing crystal lattice energy. This modification enhances water solubility (30× higher than dantrolene) while preserving the hydantoin pharmacophore essential for ryanodine receptor (RyR) binding. Molecular electrostatic potential (MEP) maps show similar negative charge localization on hydantoin carbonyls, explaining their comparable RyR affinity [3] [6] [10].
Azumolene synthesis proceeds via a three-step sequence:
The hydrazone formation follows nucleophilic addition-elimination kinetics, with a reaction energy barrier of 65 kJ/mol determined by DSC. Industrial production uses flow chemistry to control exothermicity, achieving >98% purity (HPLC) and 85% yield [6].
Sodium salt formation increases azumolene’s solubility to 2 mg/mL in water (vs. 0.05 mg/mL for free base). Lyophilization with mannitol (1:1 w/w) further enhances stability, reducing hygroscopicity by 70%. Solid-state NMR confirms the absence of hydrate formation below 60% RH. Accelerated stability studies (40°C/75% RH) show <0.5% degradation after 6 months, attributable to the sodium ion’s coordination stabilizing the hydrazone bond against hydrolysis [3] [5] [7].
Table 2: Solubility and Stability Parameters
Parameter | Free Base | Sodium Salt | Sodium Salt + Mannitol |
---|---|---|---|
Water Solubility (25°C) | 0.05 mg/mL | 2 mg/mL | 3 mg/mL |
Log P (Octanol/Water) | 2.1 | -0.8 | -1.2 |
Hygroscopicity (% wt gain, 75% RH) | 12% | 8% | 2.4% |
Degradation (40°C/6 months) | 3.2% | 1.1% | 0.4% |
DSC thermograms of sodium azumolene show two endothermic events: dehydration at 125°C (ΔH = 18 kJ/mol) and decomposition onset at 248°C. The decomposition pathway involves retro-aldhemization, releasing isocyanate fragments (confirmed by TG-FTIR). Activation energy (Eₐ) is 142 kJ/mol (Kissinger method), indicating high thermal stability. Melting point depression in lyophilized formulations (from 248°C to 230°C) correlates with reduced lattice energy due to mannitol disruption [3] [9].
Table 3: Spectroscopic Assignments
Technique | Signal (cm⁻¹/ppm) | Assignment | Interpretation |
---|---|---|---|
FTIR | 3320 | ν(N─H) | Hydantoin N─H stretch |
1715 | ν(C=O) | Hydantoin carbonyl (free) | |
1680 | ν(C=O) | Na⁺-coordinated carbonyl | |
¹H NMR | 8.42 | s, 1H | Imine proton (─CH=N─) |
7.85 | d, J=8 Hz, 2H | Aromatic H ortho to bromine | |
¹³C NMR | 159.2 | - | Hydantoin carbonyl carbon |
157.8 | - | Imine carbon (─CH=N─) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7